Unii-Q7SF8H5TF6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NB-506 involves multiple steps, starting from the indolocarbazole core. The key steps include the formation of the indolocarbazole skeleton, glycosylation with a glucose moiety, and subsequent formylation and hydroxylation . The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of NB-506 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
NB-506 undergoes various chemical reactions, including:
Oxidation: NB-506 can be oxidized to form different derivatives, which may have altered biological activities.
Substitution: Substitution reactions can introduce new functional groups into the NB-506 molecule, potentially enhancing its anticancer properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various NB-506 derivatives with modified functional groups. These derivatives can have different biological activities and may be used to study structure-activity relationships .
Scientific Research Applications
NB-506 has a wide range of scientific research applications, including:
Mechanism of Action
NB-506 exerts its effects by inhibiting DNA topoisomerase I. It binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks, ultimately causing cell death . NB-506 preferentially binds to triplex DNA structures, which may enhance its selectivity for cancer cells .
Comparison with Similar Compounds
NB-506 is part of the indolocarbazole family of compounds, which includes other topoisomerase I inhibitors such as rebeccamycin and camptothecin . Compared to these compounds, NB-506 has unique structural features, including a glucose moiety and specific hydroxylation patterns, which contribute to its distinct DNA binding properties and anticancer activity . Similar compounds include:
Rebeccamycin: Another indolocarbazole with potent topoisomerase I inhibition.
Camptothecin: A well-known topoisomerase I inhibitor with a different mechanism of DNA binding.
Mitoxantrone: A topoisomerase II inhibitor with similar DNA intercalation properties.
NB-506’s unique combination of DNA intercalation and topoisomerase I inhibition makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C27H22N4O10 |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
N-[5,21-dihydroxy-12,14-dioxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl]formamide |
InChI |
InChI=1S/C27H22N4O10/c32-7-13-22(36)23(37)24(38)27(41-13)30-20-10(4-2-6-12(20)35)15-17-16(25(39)31(26(17)40)28-8-33)14-9-3-1-5-11(34)18(9)29-19(14)21(15)30/h1-6,8,13,22-24,27,29,32,34-38H,7H2,(H,28,33)/t13-,22-,23+,24-,27-/m1/s1 |
InChI Key |
WHTCLLAVOBBKHK-ISCYQWKGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=CC=C6)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C(=CC=C6)O |
Synonyms |
6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione NB 506 NB-506 |
Origin of Product |
United States |
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